2-(2-nitrophenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide
Overview
Description
2-(2-nitrophenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenoxy group and a pyrrolidinylphenyl group connected via an acetamide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Etherification: The reaction of 2-nitrophenol with a suitable halide to form 2-(2-nitrophenoxy)benzene.
Amidation: The coupling of 2-(2-nitrophenoxy)benzene with 4-pyrrolidin-1-ylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(2-aminophenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: 2-(2-nitrophenoxy)acetic acid and 4-pyrrolidin-1-ylphenylamine.
Scientific Research Applications
2-(2-nitrophenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in redox reactions, while the pyrrolidinylphenyl group can enhance binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-nitrophenoxy)-N-(4-morpholin-1-ylphenyl)acetamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
2-(2-nitrophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-(2-nitrophenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide is unique due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The combination of the nitrophenoxy and pyrrolidinylphenyl groups provides a distinct set of properties that can be leveraged for specific applications.
Properties
IUPAC Name |
2-(2-nitrophenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(13-25-17-6-2-1-5-16(17)21(23)24)19-14-7-9-15(10-8-14)20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVMVGCFSPVCFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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